molecular formula C19H18N2O2S2 B12139706 5,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

5,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12139706
M. Wt: 370.5 g/mol
InChI Key: SYGBGEDFEXEHKV-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound It features a thieno[2,3-d]pyrimidin-4-one core, which is a fused ring system combining thiophene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic synthesis. A common route includes:

    Formation of the Thieno[2,3-d]pyrimidin-4-one Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate amines or amidines under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol reacts with a suitable electrophile.

    Alkylation and Acylation: The prop-2-en-1-yl and 2-oxo-2-phenylethyl groups are typically introduced through alkylation and acylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings and the sulfanyl group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, compounds with similar structures have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The thieno[2,3-d]pyrimidin-4-one core is particularly noted for its biological activity.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring, which is known for its conductive properties.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4-one Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide have similar thiophene rings but lack the fused pyrimidine structure.

    Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine and 5-fluorouracil share the pyrimidine ring but differ in their additional functional groups.

Uniqueness

The uniqueness of 5,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one lies in its combination of functional groups and fused ring system, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H18N2O2S2

Molecular Weight

370.5 g/mol

IUPAC Name

5,6-dimethyl-2-phenacylsulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H18N2O2S2/c1-4-10-21-18(23)16-12(2)13(3)25-17(16)20-19(21)24-11-15(22)14-8-6-5-7-9-14/h4-9H,1,10-11H2,2-3H3

InChI Key

SYGBGEDFEXEHKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC=C)C

Origin of Product

United States

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